molecular formula C29H28N2OS B061003 S-Trityl-L-cysteine-benzylamide CAS No. 171176-70-8

S-Trityl-L-cysteine-benzylamide

Cat. No. B061003
M. Wt: 452.6 g/mol
InChI Key: AFTRMHWUVLZQSM-MHZLTWQESA-N
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Description

S-Trityl-L-cysteine-benzylamide is a compound with the empirical formula C29H28N2OS . It is a derivative of S-Trityl-L-cysteine (STLC), a well-recognized lead compound known for its anticancer activity due to its potent inhibitory effect on human mitotic kinesin Eg5 . The compound contains two free terminal amino and carboxyl groups that play pivotal roles in binding to the Eg5 pocket .


Molecular Structure Analysis

The molecular structure of S-Trityl-L-cysteine-benzylamide contains 64 bonds in total, including 36 non-H bonds, 25 multiple bonds, 9 rotatable bonds, 1 double bond, 24 aromatic bonds, 4 six-membered rings, 1 secondary amide (aliphatic), and 1 primary amine (aliphatic) .


Physical And Chemical Properties Analysis

The molecular weight of S-Trityl-L-cysteine-benzylamide is 568.68 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not explicitly mentioned in the available resources.

Scientific Research Applications

  • Ligand-Exchange Separation of Amino Acids : S-Trityl-L-cysteine-benzylamide, among other cysteine-based selectors, has been used in ligand-exchange separation of amino acids. The trityl moiety increases enantiodiscrimination, and the study provided insights into how specific physico-chemical features of the chiral selector affect enantiorecognition (Natalini et al., 2008).

  • Cancer Research : It's a well-recognized lead compound known for anticancer activity. It targets the human mitotic kinesin Eg5, crucial for cell division. Research into its derivatives found that certain modifications enhanced its solubility and potential as a cytotoxic agent, offering a new approach for drug development (Radwan et al., 2019).

  • Specific Inhibition of Human Kinesin Eg5 : It's a reversible, tight-binding inhibitor of Eg5, blocking mitotic progression. This specificity offers potential for developing potent mitotic inhibitors for cancer treatment (Skoufias et al., 2006).

  • Metabonomic Investigation : In a study on tributyl phosphate exposure in rats, S-Trityl-L-cysteine-benzylamide-related metabolites were identified, indicating its relevance in biochemical and toxicological studies (Neerathilingam et al., 2010).

  • Peptide and Protein Chemistry : Its use in peptide synthesis and the modification of cysteine side chains in peptides has been explored, such as in the synthesis of peptides with C-terminal esters, highlighting its utility in bioorganic chemistry and protein engineering (Diaz-Rodriguez et al., 2015).

  • Cell Surface Studies : It affects cell surface properties in leukemia cells, causing disorganization of cell membranes, thus highlighting its potential for research in cell biology and pharmacology (Kessel et al., 1976).

  • Polymerization Studies : The synthesis and radical polymerization of N-methacryloyl-S-trityl-L-cysteine methyl ester were examined, showing its utility in the field of polymer science (Kudo et al., 1999).

  • Fluorescent Sensing : A study developed a fluorescent sensor for detecting cysteine in water using a trication based on benzimidazolium and imidazolium, with S-Trityl-L-cysteine-benzylamide potentially playing a role in this kind of research (Singh et al., 2015).

Safety And Hazards

The safety data sheet for a related compound, S-Trityl-L-cysteine, indicates that it causes severe skin burns and eye damage and may cause respiratory irritation . It’s recommended to use personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling the compound .

properties

IUPAC Name

(2R)-2-amino-N-benzyl-3-tritylsulfanylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N2OS/c30-27(28(32)31-21-23-13-5-1-6-14-23)22-33-29(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20,27H,21-22,30H2,(H,31,32)/t27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFTRMHWUVLZQSM-MHZLTWQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(CSC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CNC(=O)[C@H](CSC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-Trityl-L-cysteine-benzylamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
EA WINTNER, J REBEK JR - Combinatorial Chemistry: Synthesis …, 1997 - books.google.com
The screening of organic substances to discover lead compounds of pharmaceutical interest has traditionally involved the testing of individual compounds of high purity. Compounds …
Number of citations: 0 books.google.com
EA Wintner - 1996 - dspace.mit.edu
Molecular recognition is achieved through the rational and combinatorial synthesis of molecules. Part I describes the synthesis of two systems of self replicating molecules: molecules …
Number of citations: 1 dspace.mit.edu

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